N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide
Overview
Description
N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide, also known as MAG, is a small molecule that has been extensively studied for its potential therapeutic applications. MAG is a potent inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream activator, JAK2. This interaction is critical for the activation of STAT3, which plays a key role in cancer progression, inflammation, and immune evasion.
Mechanism of Action
N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide inhibits the protein-protein interaction between the transcription factor STAT3 and its upstream activator, JAK2. This interaction is critical for the activation of STAT3, which plays a key role in cancer progression, inflammation, and immune evasion. By inhibiting this interaction, N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide prevents the activation of STAT3 and its downstream signaling pathways, leading to anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects. In cancer cells, N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide inhibits cell proliferation, induces apoptosis, and inhibits migration and invasion. In animal models of inflammatory diseases, N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide reduces inflammation, inhibits cytokine production, and promotes tissue repair. In addition, N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide has been shown to enhance the efficacy of chemotherapy and immunotherapy in preclinical models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide is its specificity for the STAT3 pathway, which makes it a valuable tool for studying the role of STAT3 in cancer and inflammation. Another advantage is its potential as a therapeutic agent for cancer and inflammatory diseases. However, one limitation of N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide. One direction is the development of more potent and selective inhibitors of the STAT3 pathway. Another direction is the investigation of the potential of N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide as a therapeutic agent in clinical trials. In addition, further research is needed to elucidate the mechanisms underlying the anti-tumor and anti-inflammatory effects of N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide, as well as its potential role in enhancing the efficacy of chemotherapy and immunotherapy.
Scientific Research Applications
N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. The inhibition of STAT3 activation by N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide has been shown to have anti-tumor effects in various cancer cell lines, including breast, lung, and prostate cancer. N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases, such as arthritis and colitis. In addition, N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)glycinamide has been shown to enhance the efficacy of chemotherapy and immunotherapy in preclinical models of cancer.
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-12-9-13(2)19(14(3)10-12)27(25,26)20-11-18(24)22-17-7-5-16(6-8-17)21-15(4)23/h5-10,20H,11H2,1-4H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAFUJYSMGJDML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)NC(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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